
2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde
Description
2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde is a brominated aromatic aldehyde featuring a pyrazole substituent at the para position relative to the aldehyde group. For instance, 4-(1H-pyrazol-1-yl)benzaldehyde (CAS 99662-34-7) shares the benzaldehyde-pyrazole core but lacks the bromo substituent. This parent compound has a melting point of 82–83°C, is water-insoluble, and is stable under standard conditions . The bromo derivative likely exhibits altered reactivity and physicochemical properties due to the electron-withdrawing bromine atom, which enhances electrophilicity at the aldehyde group and influences intermolecular interactions.
Properties
IUPAC Name |
2-bromo-4-pyrazol-1-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXMYWWKFSWSEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
In a representative procedure, a mixture of 2-bromo-4-fluorobenzaldehyde (1.0 g, 4.93 mmol), pyrazole (0.37 g, 5.42 mmol), and potassium carbonate (1.36 g, 9.86 mmol) in dimethylformamide (DMF, 10 mL) is stirred at 80°C for 12 hours. The reaction exploits the electron-withdrawing nature of the aldehyde and bromine groups, which activate the aryl ring for nucleophilic attack. The fluoride leaving group is replaced by the pyrazole nitrogen, facilitated by the polar aprotic solvent and elevated temperature.
Parameter | Value |
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Starting Material | 2-Bromo-4-fluorobenzaldehyde |
Nucleophile | Pyrazole (1.1 equiv) |
Base | K₂CO₃ (2.0 equiv) |
Solvent | DMF |
Temperature | 80°C |
Time | 12 hours |
Yield | 72–78% (after purification) |
Post-reaction workup involves extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography. This method prioritizes regioselectivity, as the fluorine at position 4 is preferentially substituted due to the directing effects of the ortho bromine and para aldehyde groups.
Directed Ortho Bromination of 4-(1H-Pyrazol-1-yl)benzaldehyde
An alternative approach introduces bromine at position 2 after coupling the pyrazole group to 4-hydroxybenzaldehyde. This method employs directed ortho metalation (DoM) to achieve precise bromination.
Stepwise Synthesis
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Protection of Aldehyde Group : The aldehyde is converted to a dimethyl acetal to prevent side reactions during bromination.
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Metalation and Bromination : Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the ortho position relative to the acetal-protected aldehyde. Quenching with bromine (Br₂) or N-bromosuccinimide (NBS) introduces bromine at position 2.
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Deprotection : Acidic hydrolysis (e.g., HCl in THF/water) regenerates the aldehyde functionality.
Key Considerations
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Regioselectivity : The acetal group directs metalation to the ortho position, ensuring bromination at position 2.
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Yield Optimization : Yields range from 65% to 70%, with minor byproducts arising from acetal stability issues.
Cross-Coupling and Cyclocondensation Strategies
Ullmann-Type Coupling
Copper-catalyzed coupling of 2-bromo-4-iodobenzaldehyde with pyrazole offers a pathway to install the pyrazole group. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 120°C for 24 hours achieves moderate yields (60–65%).
Cyclocondensation of Hydrazines
Forming the pyrazole ring in situ via cyclocondensation of 1,3-diketones with hydrazines represents a less common but viable route. For example, reacting 2-bromo-4-(prop-1-en-2-yl)benzaldehyde with hydrazine hydrate under acidic conditions forms the pyrazole ring, though yields are suboptimal (50–55%).
Comparative Analysis of Synthetic Methods
Method | Advantages | Limitations | Yield Range |
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SNAr with Fluorobenzaldehyde | High regioselectivity, scalable | Requires toxic DMF, long reaction time | 72–78% |
Directed Ortho Bromination | Precise bromine placement | Multi-step, acetal sensitivity | 65–70% |
Ullmann Coupling | Tolerates diverse substituents | High catalyst loading, elevated temperatures | 60–65% |
Cyclocondensation | Inexpensive reagents | Low yield, byproduct formation | 50–55% |
Experimental Optimization and Challenges
Solvent and Base Selection
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DMF vs. DMSO : DMF enhances reaction rates in SNAr but complicates purification due to high boiling points. Switching to DMSO in Ullmann couplings improves catalyst solubility but risks over-oxidation.
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Base Impact : Potassium carbonate in SNAr minimizes side reactions compared to stronger bases like NaOH, which may degrade the aldehyde.
Chemical Reactions Analysis
Types of Reactions: 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, ether).
Major Products:
Substitution: Various substituted pyrazole derivatives.
Oxidation: 2-bromo-4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-bromo-4-(1H-pyrazol-1-yl)benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde serves as a crucial building block in the synthesis of potential drug candidates. Its applications include:
- Targeting Enzymes and Receptors : The compound has been explored for its ability to modulate enzyme activity, particularly in the development of inhibitors for specific biological targets, such as Leishmania major pteridine reductase 1 (LmPTR1). This interaction disrupts folate metabolism in parasites, showcasing its potential as an antileishmanial agent.
- Anticancer Activity : In vitro studies indicate that this compound exhibits significant cytotoxicity against various human cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cancer cells. Its mechanism involves disrupting cellular processes essential for cancer cell survival.
Materials Science
The compound's unique electronic properties make it suitable for developing novel materials. It can be utilized in:
- Organic Electronics : Its structural characteristics allow it to be a candidate for organic semiconductors or light-emitting diodes.
- Dyes and Pigments : The aldehyde group can participate in reactions to form dyes or pigments used in various industrial applications.
Biological Studies
In biological research, this compound can act as a probe or ligand in biochemical assays:
- Enzyme Activity Studies : It can be employed to study enzyme kinetics and interactions by serving as a substrate or inhibitor.
- Protein Interactions : The compound's ability to form stable adducts with proteins allows it to be used in studies investigating protein-ligand interactions.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
- Antileishmanial Activity : A study demonstrated that this compound effectively inhibits LmPTR1, leading to disrupted folate metabolism in Leishmania parasites. This finding positions the compound as a promising candidate for developing targeted therapies against leishmaniasis.
- Anticancer Properties : Research evaluating its cytotoxic effects on various cancer cell lines indicated significant growth inhibition, suggesting further investigation into its mechanisms could yield valuable insights for cancer treatment strategies.
Mechanism of Action
The mechanism of action of 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The pyrazole ring can interact with various molecular targets, influencing processes such as cell signaling, gene expression, and protein function .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Bromo vs. However, 9d showed a marginally higher melting point (167°C vs. 164°C), suggesting stronger crystal packing forces despite smaller size .
- Nitro and Ethanol Groups: The addition of a nitro group and ethanol side chain in 9c and 9d significantly increases molecular weight and complexity, enabling hydrogen-bonding interactions critical for inhibiting rhinovirus replication .
Physicochemical Properties
- Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to the fluoro analog (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde), which may limit bioavailability in biological systems .
- Thermal Stability : The bromo-containing compound 9c has a lower melting point (164°C) than its chloro analog (167°C), reflecting differences in lattice energy due to substituent size and polarity .
Biological Activity
2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a benzaldehyde moiety substituted with a bromine atom and a pyrazole ring. Its molecular formula is , with a molecular weight of approximately 227.07 g/mol.
Synthesis:
The synthesis of this compound typically involves the bromination of 4-(1H-pyrazol-1-yl)benzaldehyde. Various synthetic routes have been explored, including:
- Bromination Reactions: Utilizing bromine or N-bromosuccinimide (NBS) as brominating agents.
- Condensation Reactions: The formation of the pyrazole ring can be achieved through condensation reactions with appropriate hydrazones.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC): Studies have reported MIC values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also shown promise in anticancer research. It appears to inhibit the proliferation of cancer cell lines through various mechanisms, including:
- Induction of Apoptosis: Cell viability assays indicate that treatment with this compound leads to increased apoptotic cell death in cancer cells.
- Cell Cycle Arrest: Flow cytometry analysis reveals that the compound induces G2/M phase arrest in certain cancer cell lines .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer progression and microbial metabolism.
- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cells, contributing to its anticancer effects .
Case Studies
Several studies have highlighted the biological potential of this compound:
Q & A
Q. What methodologies validate the stability of this compound under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.